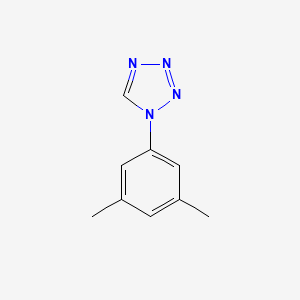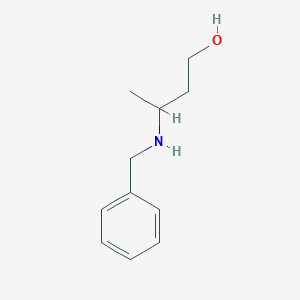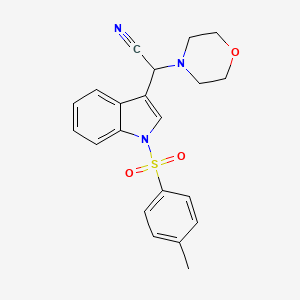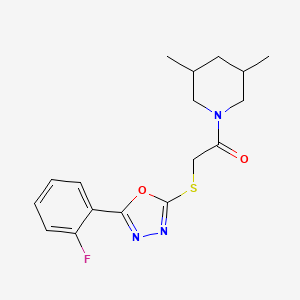
N-(4-methoxyphenyl)-2-quinolin-8-ylsulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-quinolin-8-ylsulfanylacetamide, also known as MSA, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. MSA belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological properties. In
Wissenschaftliche Forschungsanwendungen
Anion Coordination and Molecular Geometry
Research by Kalita and Baruah (2010) investigated the spatial orientations of amide derivatives, including a compound similar to N-(4-methoxyphenyl)-2-quinolin-8-ylsulfanylacetamide, highlighting its role in anion coordination. Their study demonstrated how different protonation states affect the molecule's geometry, influencing its self-assembly into structures with potential applications in molecular recognition and sensor design (Kalita & Baruah, 2010).
Antimicrobial and Antiprotozoal Activity
Patel et al. (2017) synthesized a series of quinoxaline-oxadiazole hybrids from a parent compound, showing promising antimicrobial and antiprotozoal activities. This suggests the potential of this compound derivatives in developing new antimicrobial agents, particularly against Trypanosoma cruzi (Patel et al., 2017).
Structural Studies and Material Properties
Further structural studies by Karmakar et al. (2009) on quinoline derivatives, including amide bonds similar to the compound of interest, shed light on the formation of co-crystals with aromatic diols. These insights are crucial for developing materials with specific optical and structural properties (Karmakar et al., 2009).
Synthesis and Evaluation of Analgesic and Anti-asthmatic Activity
Chabukswar et al. (2016) conducted synthesis and evaluation of certain derivatives for analgesic and anti-asthmatic activities, showcasing the therapeutic potential of such compounds. Their findings indicate the possibility of developing new medications for pain and asthma management (Chabukswar et al., 2016).
Antitubercular Agents
Karkara et al. (2020) designed and synthesized amino carbinols as potential anti-tubercular agents. Their research underscores the compound's relevance in tackling tuberculosis, particularly against the H37Ra strain of Mycobacterium tuberculosis (Karkara et al., 2020).
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-quinolin-8-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-15-9-7-14(8-10-15)20-17(21)12-23-16-6-2-4-13-5-3-11-19-18(13)16/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDUWUYJGVIVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2643152.png)
![6-(4-Methoxyphenyl)-2-[2-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]ethyl]pyridazin-3-one](/img/structure/B2643153.png)
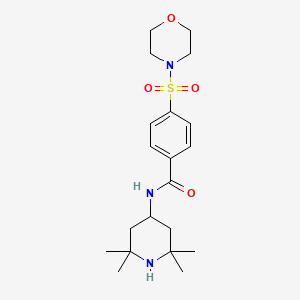
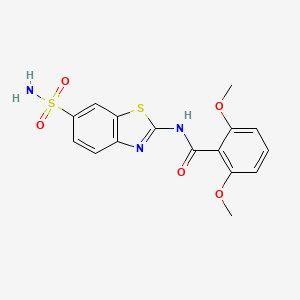
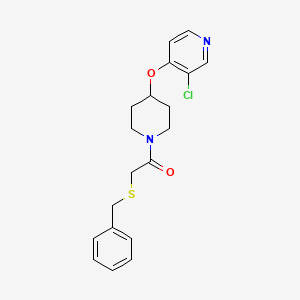
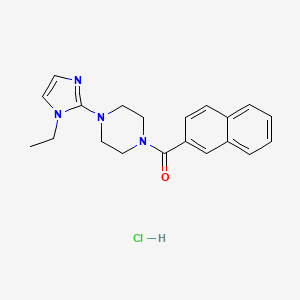
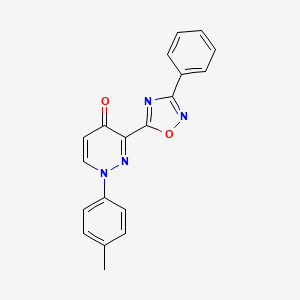
![6-Cyclopropyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2643163.png)
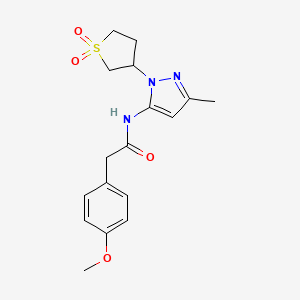
![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2643168.png)
